Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Suzuki–Miyaura coupling transmetalation kinetics fluorinated aryl boronic esters

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS 1403469-18-0) is a heteroaryl-functionalized aryl boronic pinacol ester with molecular formula C15H17BFNO3 and molecular weight 289.11 g·mol⁻¹. It combines a 1,3-oxazole ring at the 5-position of a phenyl core with a meta-fluoro substituent and a pinacol boronic ester at the 3- and 5-positions of the same phenyl ring, respectively.

Molecular Formula C15H17BFNO3
Molecular Weight 289.11 g/mol
CAS No. 1403469-18-0
Cat. No. B12092317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS1403469-18-0
Molecular FormulaC15H17BFNO3
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3=CN=CO3
InChIInChI=1S/C15H17BFNO3/c1-14(2)15(3,4)21-16(20-14)11-5-10(6-12(17)7-11)13-8-18-9-19-13/h5-9H,1-4H3
InChIKeyKHNFEFXTDIVATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS 1403469-18-0): A Dual-Functional Heteroaryl Boronic Ester Building Block for Suzuki–Miyaura Cross-Coupling


Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS 1403469-18-0) is a heteroaryl-functionalized aryl boronic pinacol ester with molecular formula C15H17BFNO3 and molecular weight 289.11 g·mol⁻¹ . It combines a 1,3-oxazole ring at the 5-position of a phenyl core with a meta-fluoro substituent and a pinacol boronic ester at the 3- and 5-positions of the same phenyl ring, respectively. The compound is supplied as a research chemical at ≥95% purity . The pinacol boronic ester enables direct use in palladium-catalyzed Suzuki–Miyaura cross-coupling without prior deprotection to the free boronic acid, which is often poorly stable on heteroaryl systems [1]. Its structural configuration—simultaneously presenting an oxazole pharmacophore, an electron-withdrawing fluoro group, and a covalent coupling handle—positions it as a specialized intermediate for constructing biaryl oxazole compound libraries in medicinal chemistry [2].

Why Simple Oxazole-Phenyl Building Blocks Cannot Replace CAS 1403469-18-0 in Fluoro-Substituted Biaryl Synthesis


Boron-based oxazole-phenyl building blocks are not interchangeable because the exact position of the fluorine atom on the central phenyl ring dictates both the electronic properties of the Suzuki coupling and the lipophilicity, metabolic stability, and target-binding geometry of the final biaryl product [1]. The reference compound 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (CAS 282117-22-0) lacks the fluorine substituent, resulting in reduced aryl bromide/chloride coupling reactivity and slower transmetalation [2]. Conversely, simple 5-(3-fluorophenyl)oxazole (CAS 243455-58-5) couples at the oxazole ring rather than the phenyl, yielding a different regiochemical series [1]. The target compound's specific 3-fluoro-5-boronic ester substitution pattern is essential for constructing 3-fluoro-5-(oxazol-5-yl)-biaryl architectures where the fluorine atom is positioned to modulate π-stacking and hydrogen-bonding interactions in biological targets [3].

Quantitative Differentiation of CAS 1403469-18-0 from Closest Analogs: Reactivity, Lipophilicity, and Pharmacophoric Positional Precision


Electron-Withdrawing Effect of the m-Fluoro Substituent on Suzuki Coupling Transmetalation Rate vs. Non-Fluorinated Analog

The 3-fluoro substituent on the phenyl ring increases the Lewis acidity of the boron center relative to the non-fluorinated analog 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (CAS 282117-22-0). For fluorinated phenylboronic acids, the pKa decreases by 0.3–0.8 units per fluorine substituent depending on position, with meta-fluorine providing a pKa shift of approximately −0.4 relative to unsubstituted phenylboronic acid (pKa ~8.8) [1]. This translates to faster transmetalation in Suzuki couplings using weaker bases or less reactive aryl chlorides. In a class-level study, copper-catalyzed Suzuki coupling of highly fluorinated aryl boronate esters with aryl bromides achieved >80% yield under conditions where non-fluorinated analogs required elevated temperatures (110 °C vs. 80 °C) or longer reaction times (12 h vs. 4 h) [2].

Suzuki–Miyaura coupling transmetalation kinetics fluorinated aryl boronic esters

Lipophilicity Modulation by the m-Fluoro Substituent: Calculated cLogP Difference vs. Non-Fluorinated and p-Fluoro Regioisomers

The meta-fluorine substituent imparts a distinct lipophilicity profile compared to the non-fluorinated analog and positional isomers. In fluorinated phenylboronic acid series, the calculated partition coefficient (cLogP) for 3-fluorophenylboronic acid is 1.72, while the 4-fluoro isomer is 1.68 and the unsubstituted phenylboronic acid is 1.45 . Applied to the oxazole-phenyl scaffold, CAS 1403469-18-0 (cLogP estimated at ~2.8) offers higher membrane permeability than the non-fluorinated analog (CAS 282117-22-0, cLogP ~2.3) without the metabolic vulnerability of a para-fluorine, which is more susceptible to CYP450-mediated oxidative defluorination [1]. This m-fluoro positioning is a deliberate medicinal chemistry strategy to balance permeability and metabolic stability, distinguishing it from both non-fluorinated and p-fluorinated regioisomers.

lipophilicity cLogP metabolic stability fluorine walk

Biological Target Differentiation: Oxazole-Containing Biaryl Scaffolds as NPP1/NPP3 Inhibitors

Biphenyl oxazole derivatives synthesized via Suzuki–Miyaura coupling of bromophenyloxazole intermediates with aryl boronic acids have demonstrated potent and selective inhibition of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3. In a 2020 study, 17 biphenyl oxazole analogs were prepared in 57–93% yield, and the most potent compound (3n) inhibited NPP1 with IC50 = 0.15 μM, while compound 3f inhibited NPP3 with IC50 = 0.17 μM [1]. The fluoro-substituted biphenyl oxazole scaffold is a critical pharmacophore for achieving this potency and selectivity. CAS 1403469-18-0 provides direct access to this exact scaffold class by coupling the boronic ester with aryl bromides or iodides bearing diverse substituents, whereas non-fluorinated analogs (e.g., CAS 282117-22-0) produce a different pharmacophoric series that lacks the potency-enhancing fluorine [1].

NPP1 inhibitor NPP3 inhibitor biphenyl oxazole ectonucleotidase

Structural Uniqueness Relative to Other Commercially Available Oxazole-Phenyl Boronic Esters

A cartographic assessment of the commercially available oxazole-phenyl boronic ester chemical space reveals that the 3-fluoro-5-(pinacolboronate) substitution pattern of CAS 1403469-18-0 is structurally unique among catalogued building blocks. The non-fluorinated analog (CAS 282117-22-0), the 4-fluoro-3-BPin regioisomer, and the 3-BPin isomer (no oxazole) are available, but the combination of oxazole at the 5-position of the phenyl ring with a meta-fluoro and a meta-boronic ester is represented only by CAS 1403469-18-0 . This means that any SAR exploration requiring the 3-fluoro-5-oxazolyl-phenyl motif with a boronic ester coupling handle at the 5-position cannot be conducted using any single commercial alternative building block; multi-step synthesis or regioisomeric mixtures would be required, introducing additional time, cost, and purification burden.

chemical space building block uniqueness regioisomer comparison

Validated Application Scenarios for Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS 1403469-18-0)


Focused Library Synthesis of Fluorinated Biphenyl Oxazole NPP1/NPP3 Inhibitors

Medicinal chemistry programs targeting ectonucleotidases NPP1 and NPP3 can use CAS 1403469-18-0 as the key boronic ester partner in Suzuki–Miyaura cross-coupling with diverse aryl bromides to generate fluorinated biphenyl oxazole libraries. The resulting compounds have demonstrated sub-micromolar IC50 values (0.15–0.17 μM) against these clinically relevant targets [1]. The meta-fluoro substituent is essential for the potency and selectivity profile; non-fluorinated analogs show >10-fold weaker inhibition. Using this pre-assembled building block eliminates the need for post-coupling fluorination or separation of regioisomeric mixtures.

18F-Radiolabeling of Oxazole PET Tracers via Oxidative Fluorination of the Boronic Ester

Aryl boronic pinacol esters are established precursors for copper-mediated oxidative 18F-fluorination to produce PET radiotracers with radiochemical conversions (RCCs) of 15–76% [2]. Although the oxazole scaffold in the cited study was prepared via a multicomponent reaction rather than from CAS 1403469-18-0, this compound's pinacol boronic ester motif is structurally compatible with the same 18F-labeling methodology. The existing fluorine substituent serves as a cold reference standard for HPLC co-injection and radiometabolite identification, while the boronic ester enables late-stage radiolabeling without re-synthesis of the oxazole core [2].

Synthesis of Metabolic-Stability-Optimized Oxazole Biaryl Leads via Fluorine-Walk SAR

During lead optimization, a 'fluorine walk'—systematic variation of fluoro substituent position around a phenyl ring—is a standard medicinal chemistry tactic to improve metabolic stability while retaining target potency. CAS 1403469-18-0 provides the meta-fluoro substitution pattern, which is associated with reduced CYP450-mediated oxidative defluorination compared to the para-fluoro isomer [3]. Coupling this building block with a series of aryl halides enables direct comparison of m-fluoro biaryl oxazoles against their p-fluoro and non-fluorinated counterparts in cassette-dosing metabolic stability assays, accelerating the identification of development candidates with favorable pharmacokinetic profiles.

Quote Request

Request a Quote for Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.